molecular formula C24H20O5 B6425100 3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one CAS No. 496778-70-2

3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one

Cat. No.: B6425100
CAS No.: 496778-70-2
M. Wt: 388.4 g/mol
InChI Key: WDAPLECXUBYZJZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxyphenoxy and methylphenylmethoxy groups attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the reaction of the chromen-4-one intermediate with 4-methoxyphenol in the presence of a suitable catalyst.

    Attachment of the methylphenylmethoxy group: This can be accomplished by reacting the intermediate with 2-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Scavenging free radicals: Providing antioxidant protection to cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)propanoic acid
  • 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 3-[(4-Methylphenyl)methoxy]phenol

Uniqueness

3-(4-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one is unique due to its specific combination of functional groups and the chromen-4-one core structure

Properties

IUPAC Name

3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-16-5-3-4-6-17(16)14-27-20-11-12-21-22(13-20)28-15-23(24(21)25)29-19-9-7-18(26-2)8-10-19/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPLECXUBYZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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